

Spectroscopic Profile of Diphenyliodonium Chloride: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenyliodonium chloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **diphenyliodonium chloride** (CAS No. 1483-72-3), a widely used reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Executive Summary

Diphenyliodonium chloride is a diaryliodonium salt that serves as a versatile phenylating agent. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, alongside the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **diphenyliodonium chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



The proton NMR spectrum of **diphenyliodonium chloride** exhibits three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the two phenyl rings.

Chemical Shift (ppm)	Assignment
8.118	Ortho-protons
7.556	Para-protons
7.438	Meta-protons

Data obtained from a 400 MHz spectrum in DMSO-d₆.[1]

¹³C NMR Data

The carbon NMR spectrum shows characteristic signals for the aromatic carbons. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

Chemical Shift (ppm)	Assignment
135.5	Para-carbon
132.0	Ortho-carbon
131.5	Meta-carbon
117.5	Ipso-carbon

Note: Specific peak assignments for ¹³C NMR of **diphenyliodonium chloride** are not consistently reported across publicly available sources. The provided data is a representative spectrum. Researchers should confirm assignments with their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **diphenyliodonium chloride** is characterized by absorption bands typical for aromatic compounds.



Wavenumber (cm ⁻¹)	Assignment	Intensity
~3050	Aromatic C-H stretch	Medium
~1570	Aromatic C=C stretch	Medium
~1470	Aromatic C=C stretch	Medium
~1440	Aromatic C=C stretch	Strong
~990	Aromatic C-H out-of-plane bend	Strong
~740	Aromatic C-H out-of-plane bend	Strong

Note: This data is based on spectra available in standard spectral libraries, such as the Aldrich Library of FT-IR Spectra.

Mass Spectrometry (MS)

Mass spectrometry of **diphenyliodonium chloride** reveals a characteristic fragmentation pattern under electron ionization.



m/z	Relative Intensity (%)	Assignment
281.0	2.6	[M-CI]+ (Diphenyliodonium cation)
204.0	68.3	[C ₆ H ₅ I] ⁺
154.0	2.2	[C12H10]+ (Biphenyl)
127.0	1.9	[1]+
114.0	14.9	_
113.0	3.0	_
112.0	41.2	
77.0	100.0	[C ₆ H ₅] ⁺ (Phenyl cation)
51.0	32.5	
50.0	20.8	

The molecular ion peak for the intact salt is not typically observed under standard electron ionization conditions. The spectrum is dominated by the diphenyliodonium cation and its fragments.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **diphenyliodonium chloride** (approximately 40 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of **diphenyliodonium chloride** is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is



then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet should be acquired for correction. It is important to note that ion exchange between the chloride and bromide ions can sometimes occur when using KBr pellets with hydrochloride salts, potentially leading to spectral artifacts.[2]

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting ions are then accelerated and separated by a mass analyzer. For **diphenyliodonium chloride**, direct inlet or solids probe is a suitable sample introduction method. The ion source temperature is typically maintained around 220 °C, with the sample temperature at approximately 140 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diphenyliodonium chloride**.



Sample Preparation Pure Compound (Diphenyliodonium Chloride) Dissolve in Grind with KBr Prepare for **Deuterated Solvent** & Press Pellet **Direct Inlet** Spectroscopic Analysis **NMR Spectrometer** Mass Spectrometer FT-IR Spectrometer (1H & 13C) Data Processing & Interpretation IR Spectrum NMR Spectra Mass Spectrum (Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation) Structural Elucidation

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a chemical compound.

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